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Compound of Interest

Compound Name: 1,3-Dithiolane-2-methanol

Cat. No.: B15435076

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1,3-Dithiolane-2-
methanol and its structural analogues. The data presented herein is essential for the
identification, characterization, and purity assessment of these compounds, which are valuable
intermediates in organic synthesis and potential scaffolds in drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,3-Dithiolane-2-methanol and
its analogue, 2-Methyl-1,3-dithiolane. This data is compiled from typical values observed for
these classes of compounds and may vary slightly based on experimental conditions.

Table 1: *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3, ppm)
1,3-Dithiolane-2-
~4.80 t 1H H-2
methanol
~3.80 d 2H -CH20H
~3.30 m 4H H-4, H-5
~2.50 brs 1H -OH
2-Methyl-1,3-
L ~4.52 q 1H H-2
dithiolane
~3.20 m 4H H-4, H-5
~1.60 d 3H -CHs
Table 2: 13C NMR Spectroscopic Data (CDClIs, 100 MHz)
Compound Chemical Shift (6, ppm) Assignment
1,3-Dithiolane-2-methanol ~65.0 -CH20H
~55.0 C-2
~40.0 C-4,C-5
2-Methyl-1,3-dithiolane ~45.0 C-2
~39.0 C-4,C-5
~22.0 -CHs

Table 3: IR Spectroscopic Data (Thin Film, cm™1)
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Compound O-H Stretch C-H Stretch C-O Stretch C-S Stretch
1,3-Dithiolane-2-

~3400 (broad) ~2950-2850 ~1050 ~700-600
methanol
2-Methyl-1,3-

N/A ~2950-2850 N/A ~700-600
dithiolane

Table 4: Mass Spectrometry Data (El, m/z)

Compound Molecular lon (M*) Key Fragment lons
1,3-Dithiolane-2-methanol 136 105, 75, 61
2-Methyl-1,3-dithiolane 120 105, 75, 60

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.
e 'H NMR Parameters:
o Spectral Width: -2 to 12 ppm

Pulse Width: 30°

o

[¢]

Acquisition Time: 4 seconds

[¢]

Relaxation Delay: 1 second

[e]

Number of Scans: 16
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e 1BC NMR Parameters:

o Spectral Width: -10 to 220 ppm

Pulse Width: 30°

[¢]

[¢]

Acquisition Time: 1.5 seconds

[e]

Relaxation Delay: 2 seconds

Number of Scans: 1024

o

o Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal
at 0.00 ppm for *H and 77.16 ppm for 13C (residual CHCIs).

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of the neat liquid sample was placed between two
potassium bromide (KBr) plates to form a thin film.

e Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR)
spectrometer.

o Parameters:
o Spectral Range: 4000-400 cm™1
o Resolution: 4 cm™t
o Number of Scans: 16

o Data Processing: The interferogram was Fourier transformed to produce the infrared
spectrum. The spectrum was baseline-corrected and the peaks were labeled.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in methanol was introduced into the
mass spectrometer via direct infusion or after separation by gas chromatography (GC).
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e Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an

electron ionization (EI) source.
e Parameters:

lonization Mode: Electron lonization (El)

o

[¢]

Electron Energy: 70 eV

[¢]

Source Temperature: 230 °C

Mass Range: 40-400 m/z

[e]

o Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and the major fragment ions.

Experimental Workflow and Biological Context

The following diagram illustrates a general workflow for the spectroscopic analysis of
synthesized organic compounds. Additionally, a potential biological signaling pathway relevant

to dithiolane-containing compounds is presented.
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Caption: General workflow for the synthesis and spectroscopic characterization of organic
compounds.

Some dithiolane derivatives have been investigated for their biological activity, including the
inhibition of the thioredoxin reductase (TrxR) system. The thioredoxin system is crucial for
maintaining cellular redox balance.[1] Inhibition of TrxR can lead to an increase in reactive
oxygen species (ROS), inducing oxidative stress and potentially apoptosis in cancer cells.[2]
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Thioredoxin Reductase (TrxR) Catalytic Cycle

Inhibition by Electrophilic Dithiolane Analogues
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Caption: Inhibition of the Thioredoxin Reductase (TrxR) signaling pathway by electrophilic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15435076#spectroscopic-comparison-of-1-3-
dithiolane-2-methanol-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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